molecular formula C7H13NO2 B1337872 Ethyl (allylamino)acetate CAS No. 3182-79-4

Ethyl (allylamino)acetate

Cat. No. B1337872
CAS RN: 3182-79-4
M. Wt: 143.18 g/mol
InChI Key: JZXVIASGAMNRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08518952B2

Procedure details

To an ice cold solution of K2CO3 (331.7 g, 2.4 mol), NaI (360 g, 2.4 mol), DMF (1 L), triethylamine (484.8 g, 4.8 mol) and prop-2-en-1-amine (82 g, 1.44 mol) was slowly added a solution of ethyl bromoacetate (200 g, 1.2 mol) in DMF (100 mL) via addition funnel over 0.5 hr. The ice bath was removed upon completion of addition, and the mixture was stirred at room temperature overnight. The mixture was filtered and rinsed with Et2O. Cold saturated NaCl aq. (2 L) was added to filtrate and the mixture was extracted with Et2O (1 L*3). The combined organic extracts were dried over Na2SO4, filtered and concentrated which gave the title compound XId (150 g, 87.3%) as a yellow oil, which was directly utilized for next reaction without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
331.7 g
Type
reactant
Reaction Step One
Name
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
484.8 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Na+].[I-].C(N(CC)CC)C.[CH2:16]([NH2:19])[CH:17]=[CH2:18].Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>CN(C=O)C>[CH2:16]([NH:19][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH:17]=[CH2:18] |f:0.1.2,3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
331.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
360 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
484.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
82 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
200 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel over 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The ice bath was removed upon completion of addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
rinsed with Et2O
ADDITION
Type
ADDITION
Details
Cold saturated NaCl aq. (2 L) was added to filtrate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O (1 L*3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C=C)NCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.